molecular formula C11H15ClN2O3S B5884836 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide

Cat. No. B5884836
M. Wt: 290.77 g/mol
InChI Key: MIUWDACDULOMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide, commonly known as CES, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CES belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of CES is not fully understood. However, studies have shown that CES can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. CES has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death.
Biochemical and Physiological Effects:
CES has been found to have several biochemical and physiological effects. In vitro studies have shown that CES can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). CES has also been found to induce apoptosis in cancer cells by activating caspases. In addition, CES has been found to reduce oxidative stress and inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of CES is its high purity, which makes it suitable for use in lab experiments. CES is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one of the limitations of CES is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research related to CES. One area of research is the development of anti-inflammatory drugs based on CES. Another area of research is the development of anticancer drugs based on CES. In addition, there is a need for further research to understand the mechanism of action of CES and its potential applications in the treatment of neurodegenerative disorders. Finally, there is a need for research to improve the solubility of CES in water, which can make it more suitable for use in certain experiments.

Synthesis Methods

The synthesis of CES involves the reaction of N-ethyl-N-methylglycine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain CES in its pure form.

Scientific Research Applications

CES has been found to have potential applications in research related to inflammation, cancer, and neurological disorders. Inflammation is a complex biological process that plays a critical role in the body's response to injury and infection. Studies have shown that CES can inhibit the production of pro-inflammatory cytokines, which are key mediators of inflammation. This makes CES a promising candidate for the development of anti-inflammatory drugs.
CES has also been found to have anticancer properties. Studies have shown that CES can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs.
In addition, CES has been found to have neuroprotective effects. Studies have shown that CES can protect neurons from oxidative stress and reduce inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUWDACDULOMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.